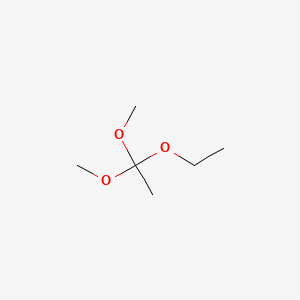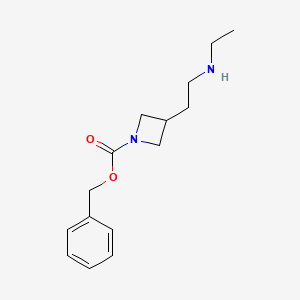
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is a chlorinated derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of six chlorine atoms attached to the xanthone core, which significantly alters its chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the xanthone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where xanthone is treated with excess chlorine gas in the presence of a catalyst. The reaction is carried out under high temperature and pressure to ensure complete chlorination .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated xanthone derivatives.
Reduction: Formation of partially dechlorinated xanthone derivatives.
Oxidation: Formation of xanthone derivatives with higher oxidation states.
Aplicaciones Científicas De Investigación
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9H-xanthen-9-one: The parent compound without chlorine atoms.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: A hydroxylated and methoxylated derivative.
1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative
Uniqueness
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms enhances its reactivity and potential biological activities compared to other xanthone derivatives .
Propiedades
Número CAS |
61347-19-1 |
|---|---|
Fórmula molecular |
C13H2Cl6O2 |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
1,2,4,5,7,8-hexachloroxanthen-9-one |
InChI |
InChI=1S/C13H2Cl6O2/c14-3-1-5(16)12-7(9(3)18)11(20)8-10(19)4(15)2-6(17)13(8)21-12/h1-2H |
Clave InChI |
AJJGIZAZAPCPLH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Cl)Cl)C(=O)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

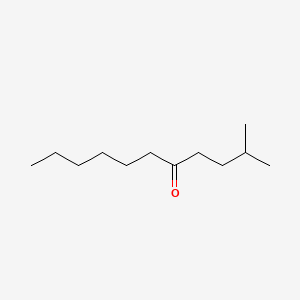

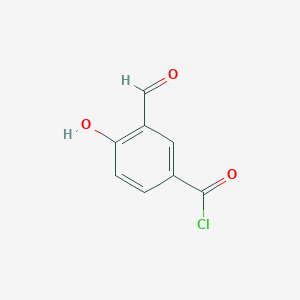


![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)

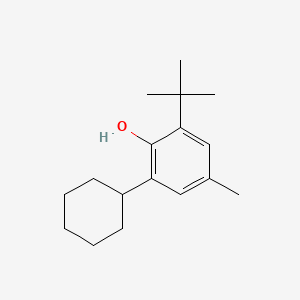
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
